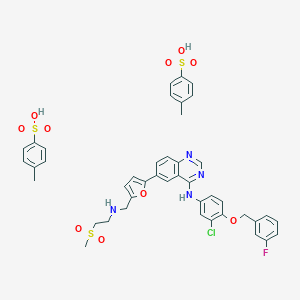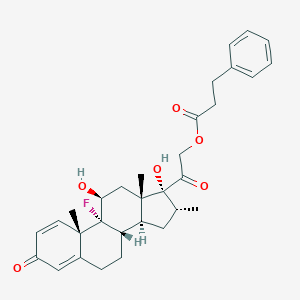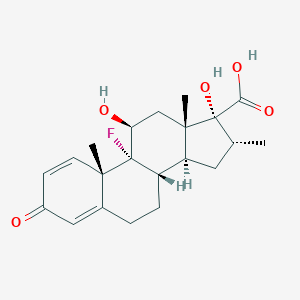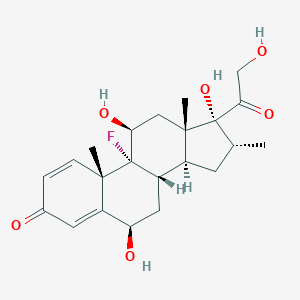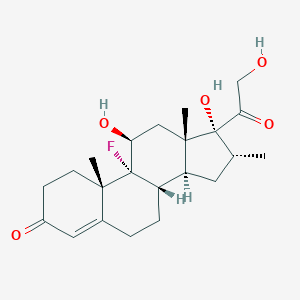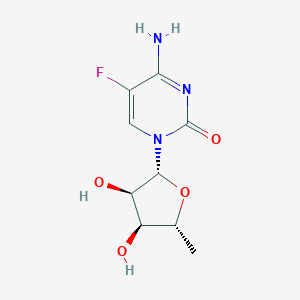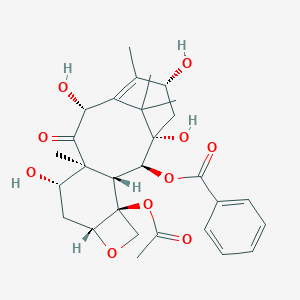
Adrogolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrogolide hydrochloride is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a full agonist at dopamine D1 receptors . It is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction . This compound hydrochloride is known for its high selectivity for dopamine D1 receptors over D2 receptors .
Aplicaciones Científicas De Investigación
Adrogolide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with other molecules.
Biology: The compound is used in biological studies to investigate the role of dopamine D1 receptors in various physiological processes.
Medicine: this compound hydrochloride is primarily researched for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction.
Mecanismo De Acción
Adrogolide hydrochloride exerts its effects by acting as a full agonist at dopamine D1 receptors. Upon administration, it is rapidly converted to A-86929 in plasma. A-86929 binds to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This activation results in improved motor function and reduced craving for addictive substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adrogolide hydrochloride is synthesized through a series of chemical reactions that involve the formation of the prodrug from its precursor compounds. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl and amine groups are introduced to the core structure through substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base form of this compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Adrogolide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound hydrochloride to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound hydrochloride with modified functional groups. These derivatives are often studied for their potential therapeutic effects and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist used for similar indications as pramipexole.
Uniqueness
Adrogolide hydrochloride is unique in its high selectivity for dopamine D1 receptors over D2 receptors. This selectivity reduces the risk of side effects associated with D2 receptor activation, such as dyskinesia. Additionally, this compound hydrochloride has shown potential in reducing cocaine craving, which is not a common feature of other dopamine agonists .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Adrogolide involves the conversion of 4,5-dihydro-1H-pyrazole-3-carboxylic acid to Adrogolide through a series of chemical reactions.", "Starting Materials": [ "4,5-dihydro-1H-pyrazole-3-carboxylic acid", "Ethyl chloroformate", "Methylamine", "Benzylamine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with ethyl chloroformate to form ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate.", "Step 2: Reduction of the ester group of ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate with sodium borohydride to form ethyl 4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Step 3: Conversion of ethyl 4,5-dihydro-1H-pyrazole-3-carboxylic acid to its methyl ester using methanol and hydrochloric acid.", "Step 4: Reacting the methyl ester with methylamine to form N-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide.", "Step 5: Reduction of N-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide with sodium borohydride to form N-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Step 6: Conversion of N-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid to its benzyl ester using benzylamine and sodium bicarbonate.", "Step 7: Reduction of the benzyl ester group with sodium borohydride to form Adrogolide.", "Step 8: Purification of Adrogolide using a mixture of acetone and diethyl ether." ] } | |
Número CAS |
166591-11-3 |
Fórmula molecular |
C22H26ClNO4S |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
Clave InChI |
NPEZSCRKHFTLPE-MYXGOWFTSA-N |
SMILES isomérico |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
SMILES canónico |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Adrogolide interact with its target and what are the downstream effects?
A1: this compound itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, this compound also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []
Q2: What is the relationship between the structure of this compound and its activity?
A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for this compound, they do highlight a crucial aspect: its nature as a prodrug. [] this compound was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the this compound structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of this compound.
Q3: What are the limitations of this compound's pharmacokinetic profile and what strategies are being explored to address them?
A3: A major limitation of this compound is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of this compound, potentially leading to enhanced therapeutic outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)
